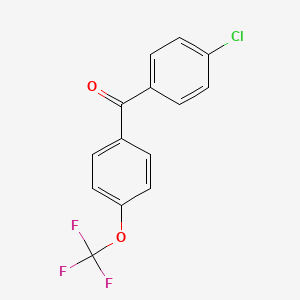

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone

描述

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone (CAS: 87996-55-2) is a benzophenone derivative characterized by a ketone group bridging two aromatic rings: a 4-chlorophenyl group and a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₄H₈ClF₃O₂, with a molecular weight of 300.66 g/mol . The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. This compound is typically stored under dry conditions at 2–8°C to maintain stability .

属性

IUPAC Name |

(4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXKIYARIGTDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236740 | |

| Record name | 4'-Chloro-4-trifluoromethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87996-55-2 | |

| Record name | (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87996-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-4-trifluoromethoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087996552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloro-4-trifluoromethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-4-trifluoromethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 4-chlorobenzoyl chloride and 4-(trifluoromethoxy)benzene.

Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions.

Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation process.

Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 4-(trifluoromethoxy)benzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

化学反应分析

Types of Reactions

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of (4-chlorophenyl)(4-(trifluoromethoxy)phenyl)methanol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups such as halogens, nitro groups, or cyano groups.

科学研究应用

Synthetic Routes

The synthesis of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone is primarily achieved through the Friedel-Crafts acylation reaction . This involves the following steps:

- Starting Materials : 4-chlorobenzoyl chloride and 4-(trifluoromethoxy)benzene.

- Catalyst : Aluminum chloride (AlCl3) is used to facilitate the reaction.

- Solvent : Anhydrous dichloromethane is typically employed to control reaction conditions.

Industrial Production

In industrial settings, optimized conditions are utilized to enhance yield and purity. Continuous flow reactors may be employed for efficiency and consistency in production.

Scientific Research Applications

This compound has garnered attention for its diverse applications in scientific research:

Biological Studies

- Enzyme Inhibition : The compound interacts with various biological molecules, making it useful for studying enzyme inhibition mechanisms.

- Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, facilitating research in pharmacology.

Medicinal Chemistry

- Therapeutic Potential : Ongoing research investigates its potential as an anti-inflammatory and anticancer agent. Notably, it exhibits cytotoxic effects against breast cancer cell lines with IC50 values ranging from 10 to 33 nM, disrupting tubulin polymerization and inducing apoptosis .

Industrial Applications

- Specialty Chemicals : It serves as an intermediate in the synthesis of agrochemicals and dyes, highlighting its utility in industrial chemistry.

Anticancer Activity

Research indicates significant anticancer properties through:

- Cytotoxicity : Effective against various cancer cell lines.

- Mechanistic Pathways : Disruption of tubulin dynamics leading to cell cycle arrest.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase and lipoxygenase enzymes, with supportive evidence from animal model studies .

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects through:

- Cholinesterase Inhibition : Evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase.

- Modulation of Receptors : Potential allosteric modulation at nicotinic acetylcholine receptors may enhance neurotransmitter responses.

Case Studies and Research Findings

Recent studies highlight the compound's effectiveness in various therapeutic contexts:

- A study demonstrated its ability to ameliorate clinical progression in a multiple sclerosis mouse model without causing motor impairments, indicating its potential for safe therapeutic use .

- Another investigation focused on its role as a reversible inhibitor of monoacylglycerol lipase, showcasing its versatility in medicinal applications .

作用机制

The mechanism of action of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly important in drug design, as it can improve the compound’s bioavailability and efficacy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural and physical properties of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone with analogous benzophenone derivatives:

Key Observations :

- Substituent Bulkiness: The trifluoromethoxy group (-OCF₃) in the target compound is less bulky than the piperidinylhexyloxy group in , resulting in a lower molecular weight (300.66 vs. 398.95 g/mol).

- Polarity : The hydroxyl (-OH) group in increases polarity and hydrogen-bonding capacity compared to the lipophilic -OCF₃ group, which may improve aqueous solubility but reduce metabolic stability .

- Thermal Stability : The predicted high boiling point of (475.5°C) suggests stronger intermolecular forces due to the piperidinyloxy group, whereas the target compound’s trifluoromethoxy group likely lowers its boiling point .

Cholinesterase Inhibition and Receptor Affinity

- Piperidine-Containing Analogues : Compounds like and exhibit cholinesterase inhibitory activity due to their basic amine groups, which can interact with catalytic sites. For example, compound showed a 41% synthetic yield, indicating feasible scalability for pharmacological testing .

- Hydroxyphenyl Derivative : The -OH group could facilitate antioxidant activity but may also increase susceptibility to phase II metabolic conjugation (e.g., glucuronidation), reducing bioavailability compared to the target compound .

Antibiofilm and Antimicrobial Activity

Benzophenones with thiadiazole moieties (e.g., ) demonstrate potent antibiofilm activity. While the target compound lacks such groups, its trifluoromethoxy group’s lipophilicity may enhance membrane penetration, a critical factor in antimicrobial efficacy .

ADMET Properties

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, making the target compound more stable than hydroxyl-containing analogues like .

- Toxicity : Piperidine-containing compounds (e.g., ) may carry neurotoxic risks due to amine reactivity, whereas the target compound’s lack of basic groups reduces this concern .

生物活性

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. Its unique structural features, including a carbonyl group and trifluoromethoxy substituent, enhance its interaction with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 292.65 g/mol

- Solubility : The trifluoromethoxy group enhances lipophilicity, improving membrane permeability.

The mechanism of action involves:

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor binding.

- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, which is crucial for drug design .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various pathways:

- Cytotoxicity : In vitro studies show significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .

- Mechanism : The compound disrupts tubulin polymerization and interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications:

- Inhibition of Enzymes : It acts as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes .

- In Vivo Studies : Animal models have demonstrated its efficacy in reducing inflammation markers, supporting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties:

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .

- Potential Modulation of nAChRs : It may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses .

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling. Key steps include:

- Use of Lewis acid catalysts (e.g., AlCl₃) for electrophilic aromatic substitution to attach the trifluoromethoxy group .

- Optimization of solvent polarity (e.g., dichloromethane or DMF) to enhance reaction yields.

- Monitoring progress via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C-NMR confirm aromatic proton environments and carbonyl connectivity. For example, the ¹³C-NMR peak at ~190 ppm indicates the ketone group, while 19F-NMR at ~-58 ppm verifies the trifluoromethoxy substituent .

- IR : A strong absorption band at ~1680 cm⁻¹ corresponds to the carbonyl stretch. Bands near 1250 cm⁻¹ and 1150 cm⁻¹ confirm C-F and C-O-C vibrations, respectively .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethoxy group.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety.

- Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Solvent Effects : Compare CDCl₃ vs. DMSO-d₶ spectra; polar solvents can deshield aromatic protons, shifting peaks upfield .

- Dynamic Processes : Variable-temperature NMR (e.g., –40°C to 80°C) identifies conformational equilibria, such as hindered rotation around the carbonyl group .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and cross-validate experimental data .

Q. What strategies are effective in optimizing the compound’s biological activity through structural modifications?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-chlorophenyl ring to enhance electrophilic reactivity. Replace the trifluoromethoxy group with –CF₃ to study steric vs. electronic contributions .

- Bioisosteric Replacement : Substitute the ketone with a thioketone or amide to modulate lipophilicity and target binding .

- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict interactions with receptors like GPCRs or cytochrome P450 enzymes .

Q. How can researchers design experiments to investigate the compound’s role as an allosteric modulator in receptor studies?

- Methodological Answer :

- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with adenosine A₁ receptors to assess allosteric enhancement .

- Radioligand Binding : Use [³H]CCPA to determine binding affinity (Kd) shifts in the presence of the compound .

- Kinetic Analysis : Apply the two-state model to quantify cooperativity factors (α, β) between orthosteric and allosteric sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。